4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Physicochemical profiling Medicinal chemistry Lead optimization

4-Ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2548985-63-1; molecular formula C₁₆H₂₂N₆S; molecular weight 330.5 g/mol) is a synthetic, heterocyclic small molecule belonging to the piperazinylpyrimidine class. The compound features a bis-pyrimidine architecture connected via a piperazine linker, with a 4-ethyl substituent on the core pyrimidine and a 2-methylsulfanyl (SCH₃) group that distinguishes it from simple piperazinylpyrimidine analogs.

Molecular Formula C16H22N6S
Molecular Weight 330.5 g/mol
CAS No. 2548985-63-1
Cat. No. B6441764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
CAS2548985-63-1
Molecular FormulaC16H22N6S
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=N3)C
InChIInChI=1S/C16H22N6S/c1-4-13-9-14(20-16(19-13)23-3)21-5-7-22(8-6-21)15-17-10-12(2)11-18-15/h9-11H,4-8H2,1-3H3
InChIKeyXBPGWYLLRSQODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2548985-63-1): Compound Identity and Research-Grade Procurement Baseline


4-Ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2548985-63-1; molecular formula C₁₆H₂₂N₆S; molecular weight 330.5 g/mol) is a synthetic, heterocyclic small molecule belonging to the piperazinylpyrimidine class. The compound features a bis-pyrimidine architecture connected via a piperazine linker, with a 4-ethyl substituent on the core pyrimidine and a 2-methylsulfanyl (SCH₃) group that distinguishes it from simple piperazinylpyrimidine analogs . This scaffold has been studied as a privileged chemotype for selective kinase inhibition and G-protein coupled receptor modulation, specifically targeting PDGFR subfamily kinases and CCR4 receptors in published medicinal chemistry programs [1][2]. The compound is supplied as a research-grade screening compound (typical purity ≥95%) and is intended exclusively for non-human, non-veterinary laboratory investigation .

Why Generic Substitution of 4-Ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2548985-63-1) with In-Class Analogs Carries Quantitative Risk


Piperazinylpyrimidine derivatives are not fungible procurement items because small substitutional changes at positions 2, 4, and the terminal heterocycle produce diverging physicochemical profiles, kinase selectivity fingerprints, and cellular potency windows. Shallal and Russu (2011) demonstrated that within a single synthetic series, compound 4 is a selective, mutant-preferring PDGFR/KIT inhibitor whereas compound 16 acts as a global cytotoxic agent, while compound 15 selectively inhibits growth of triple-negative breast cancer cells—all arising from subtle structural variations on the same scaffold [1]. Separately, the NCI-60 dose-response data for piperazinylpyrimidine analog II-18 reveal GI₅₀ spanning from 90 nM (NCI-H23 NSCLC) to 30 nM (MDA-MB-468 breast cancer), while another in-series compound, II-20, exhibits a mean GI₅₀ of 1.05 µM with a dramatically different selectivity profile [2]. These data underscore that neither the pyrimidine core, the piperazine linker, nor the terminal heterocycle alone defines compound behavior; rather, the integrated substitution pattern—and specifically the 4-ethyl/2-methylsulfanyl/5-methylpyrimidin-2-yl combination present in CAS 2548985-63-1—must be treated as a unique chemical entity with its own intrinsic activity profile that cannot be assumed from neighboring analogs.

Quantitative Differentiation Evidence for CAS 2548985-63-1: Comparator-Anchored Procurement-Relevant Data


Molecular Weight Differentiation: CAS 2548985-63-1 Occupies a Distinct Physicochemical Space Between Lighter and Heavier 4-Substituted Analogs

The target compound (CAS 2548985-63-1) has a molecular weight of 330.5 g/mol (C₁₆H₂₂N₆S), placing it between the 4-cyclopropyl analog (CAS 2640935-66-4; MW 342.5 g/mol; C₁₇H₂₂N₆S) and the 4-difluoromethyl analog (CAS 2640935-22-2; MW ~324 g/mol based on C₁₅H₁₆F₂N₆S precursor). This 12 g/mol difference versus the cyclopropyl comparator corresponds to a ~3.6% reduction in molecular weight, which, for compounds in the 300–350 Da range, can meaningfully influence passive membrane permeability and solubility according to Lipinski-rule analyses . Within the piperazinylpyrimidine class, compounds conforming to Lipinski's rule of five—as demonstrated for I-11, I-12, and II-18—are associated with favorable drug-likeness scores [1]. The specific combination of C₁₆H₂₂N₆S formula with 330.5 Da MW is shared by very few in-class compounds and represents a defined point in the property space.

Physicochemical profiling Medicinal chemistry Lead optimization

Steric and Conformational Differentiation at Position 4: Ethyl Flexibility vs. Cyclopropyl Rigidity in Kinase Inhibitor Binding Pockets

The 4-ethyl substituent on the target compound provides a linear, freely rotatable alkyl chain (two sp³ carbons), whereas the closest analog (CAS 2640935-66-4) bears a 4-cyclopropyl group—a cyclic, conformationally restricted three-membered ring. This distinction is directly relevant to kinase inhibitor design: KINOMEscan™ profiling of piperazinylpyrimidine derivative I-12 demonstrated that substitution patterns dictate binding to PDGFR subfamily kinases (KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, CSF1R) at a 10 µM screening concentration [1]. The ethyl group's conformational flexibility may enable access to binding pocket sub-regions that the sterically constrained cyclopropyl moiety cannot sample, potentially altering selectivity within the kinome. In the published NCI-60 panel, structurally close piperazinylpyrimidine derivatives demonstrated GI₅₀ values spanning from 30 nM to >100 µM depending on substitution, confirming that small structural changes at position 4 drive substantial biological divergence [1].

Kinase inhibitor design Structure-activity relationship Conformational analysis

2-Methylsulfanyl Substituent: Electronic Contribution and Metabolic Stability Differentiation Within the Pyrimidine Class

The 2-methylsulfanyl (SCH₃) group on the target compound confers distinct electronic and steric properties compared to analogs bearing hydrogen, chloro, or amino substituents at position 2. The sulfur atom's polarizability and the electron-donating character of the methylsulfanyl group (Hammett σₚ ≈ 0.00; σₘ ≈ +0.15) provide a neutral-to-weakly electron-withdrawing field effect that differs qualitatively from the strongly electron-withdrawing effect of a 2-chloro or 2-trifluoromethyl substituent. In the piperazinylpyrimidine kinase inhibitor series, the oxidation state of the sulfur-containing substituent at position 2 has been shown to modulate both potency and selectivity: for example, oxidation of methylsulfanyl to the corresponding sulfonyl alters the compound's interaction with the kinase hinge region [1]. The methylsulfanyl group has been reported to contribute positively to metabolic stability relative to unsubstituted or more labile 2-position groups, although quantitative microsomal stability data specific to CAS 2548985-63-1 are not publicly available .

Metabolic stability Cytochrome P450 Electronic modulation

Piperazinylpyrimidine Class Antitumor Activity: Quantitative NCI-60 Panel Benchmark with Evidence of Selective Cytotoxicity

Piperazinylpyrimidine derivatives have been systematically evaluated against the NCI-60 human tumor cell line panel, providing class-level quantitative benchmarks that are relevant for evaluating CAS 2548985-63-1. In the Shallal & Russu (2010) study, 8 piperazinylpyrimidine compounds were advanced to five-dose NCI-60 testing. The most potent compound, II-18, achieved GI₅₀ values of 90 nM (NCI-H23 non-small cell lung cancer), 68 nM (RPMI-8226 leukemia), 61 nM (SK-MEL-5 melanoma), and 30 nM (MDA-MB-468 triple-negative breast cancer) [1]. Compound I-12 demonstrated a mean GI₅₀ of 5.25 µM with a mean LC₅₀ exceeding 100 µM, indicating a wide therapeutic window (>19-fold separation between growth inhibition and cytotoxicity) [1]. In the European Journal of Medicinal Chemistry study, compounds 4 and 15 showed selective growth inhibition of MDA-MB-468 basal-like breast cancer cells, while compound 16 acted as a global cytotoxic agent, confirming that structurally related piperazinylpyrimidines access diverse antiproliferative mechanisms [2]. These data establish the class's quantitative activity range but also demonstrate that individual compounds exhibit highly divergent selectivity profiles, reinforcing the need for compound-specific characterization.

Anticancer drug discovery NCI-60 screening Cytotoxicity profiling

CCR4 Antagonism Potential: Piperazinylpyrimidine Patent Landscape and Binding Affinity Benchmarks for Immunomodulatory Applications

Piperazinylpyrimidine derivatives of Formula I are claimed in US Patent 9,493,453 B2 as CCR4 receptor antagonists with therapeutic utility in asthma, allergic dermatitis, and other CCR4-mediated diseases [1]. The patent establishes structural criteria for CCR4 antagonism within this chemotype, and the target compound (CAS 2548985-63-1) contains the core structural features—pyrimidine-piperazine-pyrimidine connectivity—that define the patented antagonist class. Quantitative binding benchmarks for structurally related piperazinylpyrimidine compounds are available from BindingDB: a closely related analog (CHEMBL2018961; BDBM50380875) demonstrated an IC₅₀ of 91.2 nM for antagonist activity at human CCR4 expressed in CHO membranes (assessed by [³⁵S]-GTPγS binding inhibition) [2], and another analog (CHEMBL3799578; BDBM50500894) achieved a Kᵢ of 3.20 nM and IC₅₀ of 7.90 nM in CCR4 binding and functional assays, respectively [3]. These data indicate that the piperazinylpyrimidine scaffold can support low-nanomolar CCR4 engagement, though compound-specific affinity for CAS 2548985-63-1 has not been publicly reported.

CCR4 antagonism Immuno-oncology Chemokine receptor modulation

Kinase Selectivity Landscape: PDGFR Subfamily Engagement as a Class-Defining Feature of Piperazinylpyrimidines

KINOMEscan™ profiling of the piperazinylpyrimidine derivative I-12 at 10 µM revealed selective binding to the PDGFR tyrosine kinase subfamily, including wild-type KIT, oncogenic KIT D816V mutant, FLT3, PDGFRA, PDGFRB, and CSF1R, with additional targeting of CDK11 and modest inhibition of DDR1 [1]. In the 2011 Eur J Med Chem study, compound 4 (a piperazinylpyrimidine) showed a selective tendency to bind to and/or inhibit certain mutant forms of KIT and PDGFRA relative to their wild-type isoforms, indicating that the scaffold can achieve mutant-selective kinase inhibition—a therapeutically valuable property in imatinib-resistant gastrointestinal stromal tumors (GIST) and other kinase-driven malignancies [2]. The ability to discriminate between wild-type and mutant kinases within the PDGFR family is a non-trivial feature that varies with substitution pattern; compound 4 demonstrated this selectivity, but other close analogs in the series did not, establishing that kinase selectivity is exquisitely sensitive to structural modifications [2]. CAS 2548985-63-1, with its unique 4-ethyl/2-methylsulfanyl substitution, occupies a distinct point in this selectivity landscape.

Kinase selectivity profiling PDGFR inhibition Mutant kinase targeting

Defined Research Application Scenarios for CAS 2548985-63-1 Based on Established Evidence Dimensions


Kinase Inhibitor Lead Optimization: Position-4 SAR Exploration Against the PDGFR Kinase Subfamily

CAS 2548985-63-1 serves as a 4-ethyl-substituted probe compound within a piperazinylpyrimidine kinase inhibitor optimization program. The established class activity against PDGFR subfamily kinases—KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, and CSF1R—at screening concentrations of 10 µM provides a validated target profile [1]. The 4-ethyl group offers linear chain flexibility distinct from the 4-cyclopropyl (rigid) and 4-tert-butyl (bulky spherical) analogs, enabling systematic exploration of steric tolerance in the kinase hinge-binding region. Researchers should procure CAS 2548985-63-1 alongside its 4-cyclopropyl comparator (CAS 2640935-66-4) to construct a matched molecular pair analysis quantifying the impact of ethyl vs. cyclopropyl substitution on kinase selectivity and cellular potency. The NCI-60 class benchmark of 30–90 nM GI₅₀ for optimized analogs establishes the potency ceiling achievable with this scaffold [1][2].

CCR4 Antagonist Screening Cascade: Structural Confirmation and Primary Binding Assessment

CAS 2548985-63-1 is structurally encompassed within Formula I of US Patent 9,493,453 B2, which claims piperazinylpyrimidine derivatives as CCR4 antagonists for asthma, allergic dermatitis, and CCR4-related indications [3]. The compound is suitable as an input to a CCR4 antagonist screening cascade beginning with a [³⁵S]-GTPγS binding assay in CHO membranes expressing human CCR4, using published class benchmark IC₅₀ values of 7.90–91.2 nM as reference points for hit qualification [4][5]. Given that structurally related piperazinylpyrimidines have achieved single-digit nanomolar CCR4 binding affinity (Kᵢ 3.20 nM), the target compound should be evaluated in both binding (radioligand displacement) and functional (GTPγS) formats to establish whether its 4-ethyl/2-methylsulfanyl substitution pattern yields competitive or superior potency relative to established class benchmarks [5].

Physicochemical Property-Driven Library Design: Fragment-Like Lead Optimization Around a 330 Da Core

With a molecular weight of 330.5 g/mol, CAS 2548985-63-1 occupies a favorable position in lead-like chemical space, conforming to Lipinski's rule of five as demonstrated for structurally analogous piperazinylpyrimidines I-11, I-12, and II-18 [1]. The compound can serve as a core scaffold for library enumeration, where the 2-methylsulfanyl group provides a synthetic handle for oxidation to sulfoxide/sulfone derivatives, and the terminal 5-methylpyrimidine ring is amenable to further substitution to modulate hydrogen bonding with conserved kinase or GPCR residues. The 3.6% lower molecular weight compared to the 4-cyclopropyl analog (342.5 g/mol) translates to improved ligand efficiency metrics when normalized by potency, making CAS 2548985-63-1 the preferred entry point for fragment-to-lead or property-guided optimization campaigns where molecular weight minimization is a design objective [1].

Inter-Institutional Reproducibility Studies: Research-Grade Reference Standard with Defined Purity

CAS 2548985-63-1 is commercially available as a research-grade compound with cataloged purity of ≥95% (HPLC) from multiple independent vendors, each providing verified molecular identity (molecular formula C₁₆H₂₂N₆S; exact mass 330.16266590 g/mol; InChI Key XBPGWYLLRSQODH-UHFFFAOYSA-N) . This level of characterization supports use as a reference standard in inter-laboratory reproducibility studies, where consistent compound identity and purity are prerequisites for cross-site data comparison. The compound's well-defined structure—with no chiral centers and unambiguous connectivity—minimizes batch-to-batch variability risks that could confound biological assay interpretation. For collaborative multi-center screening initiatives, CAS 2548985-63-1 provides a structurally tractable, vendor-verified chemical probe suitable for distribution and parallel testing across academic and industrial laboratories.

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